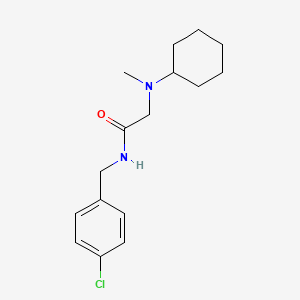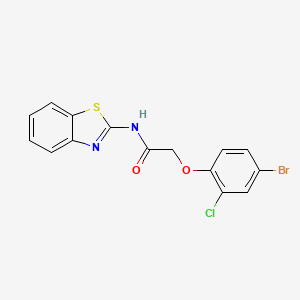
1,5-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxamide
Descripción general
Descripción
1,5-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxamide, also known as DMXAA, is a synthetic compound that has been studied extensively for its potential use in cancer treatment. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies.
Mecanismo De Acción
The exact mechanism of action of 1,5-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxamide is not fully understood, although several theories have been proposed. One theory suggests that this compound activates the immune system, leading to the destruction of cancer cells. Another theory suggests that this compound works by disrupting the blood supply to tumors, leading to their death.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In preclinical models, it has been shown to induce the production of cytokines and chemokines, which are molecules that play a role in the immune response. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, this compound has been shown to inhibit angiogenesis, or the formation of new blood vessels, which is necessary for tumor growth.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1,5-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and it has been shown to have anti-tumor activity in various preclinical models. However, there are also some limitations to its use. This compound has been shown to have variable efficacy in different tumor types, and its mechanism of action is not fully understood. In addition, this compound has not yet been approved for use in humans, so its safety and efficacy in humans are not yet known.
Direcciones Futuras
There are several future directions for research on 1,5-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxamide. One area of research is to further elucidate its mechanism of action. Another area of research is to investigate its efficacy in combination with other cancer treatments, such as chemotherapy and immunotherapy. In addition, there is a need for further preclinical and clinical studies to establish its safety and efficacy in humans.
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor activity in various preclinical models, although its mechanism of action is not fully understood. This compound has several advantages for use in lab experiments, but there are also some limitations to its use. Future research on this compound will focus on further elucidating its mechanism of action, investigating its efficacy in combination with other cancer treatments, and establishing its safety and efficacy in humans.
Aplicaciones Científicas De Investigación
1,5-dimethyl-N-(1-methyl-1H-benzimidazol-2-yl)-1H-pyrazole-4-carboxamide has been the subject of extensive research due to its potential use in cancer treatment. It has been shown to have anti-tumor activity in various preclinical models, including mouse and rat models of cancer. This compound has also been studied in clinical trials, although its efficacy in humans has not yet been established.
Propiedades
IUPAC Name |
1,5-dimethyl-N-(1-methylbenzimidazol-2-yl)pyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O/c1-9-10(8-15-19(9)3)13(20)17-14-16-11-6-4-5-7-12(11)18(14)2/h4-8H,1-3H3,(H,16,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UYASWAMUHZNTPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C(=O)NC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-ethyl-1-[2-(2-methyl-2,3-dihydro-1H-indol-1-yl)-2-oxoethyl]-2,4(1H,3H)-quinazolinedione](/img/structure/B4691443.png)
![4-{[(cyclohexylamino)carbonothioyl]amino}-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4691449.png)
![N-(2-[4-(dimethylamino)phenyl]-1-{[(2-methylphenyl)amino]carbonyl}vinyl)benzamide](/img/structure/B4691453.png)

![2-{[4-allyl-5-(1-benzofuran-2-yl)-4H-1,2,4-triazol-3-yl]thio}-N-(5-fluoro-2-methylphenyl)acetamide](/img/structure/B4691462.png)

![2-[(4-bromophenyl)acetyl]-N-(3-methoxypropyl)hydrazinecarbothioamide](/img/structure/B4691490.png)
![N-[1-(4-bromobenzyl)-1H-pyrazol-4-yl]methanesulfonamide](/img/structure/B4691491.png)
![1-methyl-5-{[(3-methylbutyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4691502.png)

![4-{[N-(mesitylsulfonyl)-N-(2-phenylethyl)glycyl]amino}benzamide](/img/structure/B4691512.png)
![N-[1-{[(3-hydroxyphenyl)amino]carbonyl}-2-(2-thienyl)vinyl]benzamide](/img/structure/B4691515.png)
